Moricin-like peptide D Moricin-like peptide D
Brand Name: Vulcanchem
CAS No.:
VCID: VC3671484
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Moricin-like peptide D

CAS No.:

Cat. No.: VC3671484

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Moricin-like peptide D -

Specification

Introduction

Discovery and Identification

Moricin-like peptide D was first discovered through screening for components with antifungal activity in the hemolymph of immune-stimulated larvae of the wax moth Galleria mellonella. Researchers identified four novel moricin-like peptides (A, B, C3, and D) from this organism, with Moricin-like peptide D being one of the primary discoveries . This identification represented a significant advancement in understanding the diversity of antimicrobial peptides present in Lepidopteran insects.

Subsequently, researchers isolated eight moricin-like peptide genes (A, B, C1-5, and D) from G. mellonella, which coded for seven unique peptides (as mature C4 and C5 were found to be identical) . The gene encoding Moricin-like peptide D contained a single intron, which is consistent with the gene structure of other moricin-like peptides, although the intron size varied considerably across different moricin genes (ranging from 180 to 1090 bp) .

The discovery of Moricin-like peptide D contributed to a broader understanding of the moricin family, which has been established as unique to Lepidopteran insects. Prior to this discovery, moricins had been identified in various species including Bombyx mori (silkworm), Manduca sexta, Spodoptera litura, Helicoverpa armigera, and Spodoptera exigua .

Taxonomic Distribution and Evolutionary Significance

Moricin-like peptide D belongs to a peptide family restricted to Lepidoptera (moths and butterflies). Comprehensive phylogenetic analysis has suggested that moricin-like peptides fall into two basic classes that diverged a long time ago, with extensive diversification occurring through high levels of gene duplication within species . This evolutionary pattern is particularly evident in G. mellonella and B. mori, where multiple moricin variants have been identified.

The restriction of moricin-like peptides to Lepidoptera, combined with their potent antifungal activity, suggests that this diverse peptide family, including Moricin-like peptide D, plays a specialized role in the defense response of moths and butterflies . This evolutionary specificity makes Moricin-like peptide D an interesting subject for studying specialized immune adaptations in insects.

Structural Characteristics

Secondary and Tertiary Structure

Moricin-like peptide D, similar to other moricins, likely adopts a long α-helical structure covering nearly the full length of the molecule except for several N-terminal and C-terminal residues . This structural arrangement is critical for its antimicrobial function.

Based on the structural characteristics of other moricins, Moricin-like peptide D likely possesses:

  • An amphipathic N-terminal segment (approximately residues 5-22) responsible for increasing membrane permeability

  • A hydrophobic C-terminal region (approximately residues 23-36) critical for antimicrobial activity

This structural arrangement is similar to that of cecropins, another class of antimicrobial peptides, although moricins lack the hinge region present in cecropins . Due to these structural similarities, Moricin-like peptide D can be classified as a cecropin-type antibacterial peptide.

Physicochemical Properties

Moricin-like peptide D, consistent with other moricins, is likely highly basic with a positive net charge at physiological pH. This cationic property facilitates interaction with the negatively charged microbial cell membranes, which is essential for its antimicrobial activity .

Antimicrobial Properties and Mechanism of Action

Spectrum of Antimicrobial Activity

Moricin-like peptide D demonstrates a broad spectrum of antimicrobial activity. Studies have shown that moricin-like peptides, including peptide D, are particularly active against filamentous fungi, preventing the growth of Fusarium graminearum at concentrations as low as 3 μg/ml . This potent antifungal activity distinguishes moricin-like peptides from many other AMPs.

In addition to its strong antifungal properties, Moricin-like peptide D exhibits activity against:

  • Yeasts

  • Gram-positive bacteria

  • Gram-negative bacteria

This broad-spectrum activity makes Moricin-like peptide D a versatile antimicrobial agent with potential applications against various pathogens.

Comparative Antimicrobial Efficacy

Table 1: Comparative Antimicrobial Efficacy of Moricin-like Peptides

Target OrganismsMoricin-like Peptide DOther Moricin PeptidesNotes
Filamentous FungiHighly active (MIC: ~3 μg/ml against F. graminearum)Variable activityMoricin-like peptides show particularly strong activity against filamentous fungi
YeastsActiveLess active compared to activity against bacteriaGeneral pattern observed across moricin family
Gram-positive BacteriaActivePrimary target for many moricinsMoricins generally show stronger activity against Gram-positive bacteria
Gram-negative BacteriaActiveActive but often less than against Gram-positiveBroader activity spectrum compared to many AMPs

This broad antimicrobial spectrum distinguishes moricin-like peptides, including peptide D, from many other antimicrobial peptides that often show more restricted activity.

Gene Structure and Expression

Gene Organization

Database searches have identified 30 moricin-like peptide genes coding for 23 unique mature peptides, all belonging to Lepidoptera . This diversity reflects the importance of this peptide family in Lepidopteran immune defense.

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